Bienvenue dans la boutique en ligne BenchChem!

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Inflammatory Pathway Modulation

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide (CAS 872988-09-5, PubChem CID is a synthetic small molecule featuring a pyridazine core linked via a thioether bridge to a 2,4-dimethylthiazole group and terminated by an N-(p-tolyl)acetamide moiety. It has a molecular formula of C18H18N4OS2 and a molecular weight of 370.5 g/mol.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 872988-09-5
Cat. No. B2836142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide
CAS872988-09-5
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
InChIInChI=1S/C18H18N4OS2/c1-11-4-6-14(7-5-11)20-16(23)10-24-17-9-8-15(21-22-17)18-12(2)19-13(3)25-18/h4-9H,10H2,1-3H3,(H,20,23)
InChIKeyJBCUUNCOTLNBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide (CAS 872988-09-5): Structural Identity and Compound-Class Context for Procurement Decisions


2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide (CAS 872988-09-5, PubChem CID 7222572) is a synthetic small molecule featuring a pyridazine core linked via a thioether bridge to a 2,4-dimethylthiazole group and terminated by an N-(p-tolyl)acetamide moiety. It has a molecular formula of C18H18N4OS2 and a molecular weight of 370.5 g/mol [1]. The compound belongs to the pyridazinyl-thioacetamide class, a scaffold family with documented pharmacological relevance across kinase inhibition, antimicrobial activity, and inflammatory pathway modulation [2]. The combination of a dimethylthiazole C-5 substituent on the pyridazine ring and a para-methylphenyl (p-tolyl) amide terminus defines its unique substitution pattern within a series of closely related analogs that share the same core but differ in the N-aryl substituent [3].

Why In-Class Substitution of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide Cannot Be Assumed Equivalent: A Caution for Procurement Scientists


The 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-arylacetamide scaffold is exquisitely sensitive to the identity of the terminal N-aryl substituent. In the closely related N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, subtle modifications to the aryl group produced divergent multi-target inhibitory profiles against telomerase, JAK1, STAT3, and TLR4, with fold-change differences exceeding 2× between analogs [1]. The target compound's p-tolyl group (para-methylphenyl) confers distinct electronic and steric properties compared to the m-chlorophenyl analog (CID 7207561), which has documented NOD2/TNF inhibitory activity in cell-based assays [2]. These substitutions are not isosteric: the para-methyl substituent alters hydrogen-bonding capacity, lipophilicity, and potential π-stacking interactions relative to the meta-chloro variant, making biological activity extrapolation unreliable without direct testing [3].

Quantitative Differentiation Evidence for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide versus Closest Analogs


Structural Divergence from the Closest Bioactive Analog: p-Tolyl versus m-Chlorophenyl Terminal Substituent

The nearest analog with published quantitative bioactivity is N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CID 7207561, CAS 894010-51-6). The target compound replaces the meta-chlorophenyl group with a para-methylphenyl (p-tolyl) group. This substitution eliminates the electronegative chlorine atom and introduces a para-directing methyl group, which alters the compound's electronic distribution, hydrogen-bond acceptor count, and steric profile. In the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series, aryl substituent changes of comparable magnitude resulted in telomerase inhibition ranging from 23% to 65% and growth inhibition from 31% to 79% across analogs, demonstrating that even single-atom or positional changes on the terminal aryl ring produce large biological differences [1]. The target compound's p-tolyl group is predicted to confer a distinct target-selectivity fingerprint compared to the m-chlorophenyl analog, but no head-to-head comparative biological data have been published for these two specific compounds.

Medicinal Chemistry Structure-Activity Relationship Inflammatory Pathway Modulation

Inferred Inflammatory Pathway Activity: NOD2 and TNF Inhibition Data from Closest Structural Analog

The closest analog, N-(3-chlorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide (CID 7207561), demonstrated inhibition of Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) with an IC50 of 4.58 μM (4,580 nM) in a cell-based assay measuring MDP-induced IL-8 production in HEK293 cells, as curated by PubChem BioAssay (AID 2001) [1]. The same analog also inhibited Tumor Necrosis Factor (TNF) with an IC50 of 4.18 μM (4,180 nM) in a separate cell-based assay (PubChem AID 2485) [1]. These data were generated by the Sanford-Burnham Center for Chemical Genomics as part of the NIH Molecular Libraries Program. No analogous bioassay data have been deposited for the target p-tolyl compound in PubChem or BindingDB. Because the data originate from the same scaffold with identical pyridazine-thiazole core and differ only in the N-aryl terminus (m-Cl vs. p-CH3), these values provide a class-based activity benchmark, but the actual potency of the target compound at NOD2 and TNF targets remains unmeasured.

Innate Immunity NOD2 Signaling TNF Inhibition

Class-Level Multi-Target Inhibitory Potential Evidenced by the N-Phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide Pharmacophore

A 2024 study of the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide chemotype demonstrated that this scaffold can engage multiple therapeutic targets simultaneously. The lead compound 4l from this series exhibited telomerase inhibition of 64.95% and superior growth inhibition of 79% against cancer cell lines, alongside JAK1 inhibitory potential with a 0.46-fold change relative to the pacritinib reference standard (0.33-fold change) [1]. The scaffold also modulated STAT3 and TLR4 pathways. The target compound shares the identical 2-(pyridazin-3-ylthio)-N-arylacetamide core architecture but replaces the 6-phenylpyridazine substituent with a 6-(2,4-dimethylthiazol-5-yl) group—a modification that introduces a heterocyclic substituent with distinct electronic properties and potential for bidentate metal coordination via the thiazole nitrogen and sulfur atoms. The dimethylthiazole motif is a recognized privileged fragment in kinase inhibitor design, appearing in PDE10 inhibitors and CDK2-targeting agents [2].

Kinase Inhibition Telomerase JAK/STAT Pathway

Absence of Published Biological Data Versus the Well-Characterized Pyridazine-Thioacetamide Probe VU 0240551

Within the broader pyridazine-thioacetamide class, VU 0240551 (N-(4-methylthiazol-2-yl)-2-(6-phenylpyridazin-3-ylthio)acetamide) is a well-validated chemical probe that inhibits the neuronal K-Cl cotransporter KCC2 with an IC50 of 560 nM and demonstrates selectivity over NKCC1 . In contrast, the target compound 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide has no published probe validation data, no reported IC50 values against any target, and no selectivity profile. The structural distinctions—dimethylthiazole at the pyridazine C-6 position rather than at the acetamide terminus, and a p-tolyl amide rather than a thiazolyl-amide—place the target compound in a pharmacologically unexplored region of chemical space within this class. This represents both a limitation (no known activity for immediate application) and a differentiation opportunity (an untested scaffold for novel target discovery) [1].

Chemical Probe KCC2 Cotransporter Selectivity Profiling

Procurement-Relevant Application Scenarios for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide Based on Available Evidence


Structure-Activity Relationship (SAR) Expansion of the Pyridazine-Thioacetamide NOD2/TNF Inhibitor Series

The target compound is the direct p-tolyl analog of the m-chlorophenyl derivative (CID 7207561), which has confirmed NOD2 inhibitory activity (IC50 = 4.58 μM) and TNF inhibitory activity (IC50 = 4.18 μM) [1]. Procuring this compound enables a systematic SAR study comparing the effect of para-methyl versus meta-chloro substitution on NOD2/TNF pathway modulation. This addresses a critical gap in understanding the electronic and steric requirements at the terminal aryl position for innate immune pathway engagement.

Kinase Selectivity Panel Screening with a Dimethylthiazole-Pyridazine Hybrid Scaffold

The 2,4-dimethylthiazole fragment is a validated kinase hinge-binding motif, as structurally confirmed in the PDE10 co-crystal structure (PDB 5C2H) [2]. The target compound combines this fragment with a pyridazine-thioacetamide linker that, in the 6-phenylpyridazine series, engages JAK1, STAT3, and TLR4 [3]. Procuring this compound for broad-panel kinase profiling can determine whether the dimethylthiazole-pyridazine hybrid scaffold yields a unique selectivity signature distinct from both the phenylpyridazine series and classical thiazole-based kinase inhibitors.

Antimicrobial Screening Leveraging the Thiazole-Pyridazine Pharmacophore Combination

Thiazole-pyridazinedione derivatives have demonstrated activity against antibiotic-resistant bacteria, with MIC values in the range of 1.56–6.25 μg/mL against representative bacterial strains including MRSA [4]. The target compound features both a thiazole and a pyridazine ring in a thioether-linked architecture distinct from the pyridazinedione series. Procurement for antimicrobial screening panels can assess whether the thioether linkage and p-tolyl terminus confer enhanced Gram-positive or Gram-negative activity compared to the pyridazinedione subclass.

Chemical Probe Development for Underexplored Targets in Innate Immunity

NOD2 is a validated therapeutic target in Crohn's disease, Blau syndrome, and early-onset sarcoidosis [5]. While potent NOD2 inhibitors exist (IC50 values as low as 4 nM for optimized chemotypes), the pyridazine-thioacetamide class remains underdeveloped for this target [1]. The target compound, with its unique p-tolyl-dimethylthiazole-pyridazine architecture, represents a starting point for hit-to-lead optimization campaigns aimed at identifying novel NOD2 antagonists with intellectual property freedom distinct from existing chemotypes.

Quote Request

Request a Quote for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.